molecular formula C4H8OS2 B15389775 Acetaldehyde, bis(methylthio)- CAS No. 101010-59-7

Acetaldehyde, bis(methylthio)-

Cat. No.: B15389775
CAS No.: 101010-59-7
M. Wt: 136.2 g/mol
InChI Key: PLVDFUJWAUMETJ-UHFFFAOYSA-N
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Description

Acetaldehyde, bis(methylthio)- (structure: CH₃C(SCH₃)₂), is a sulfur-containing aldehyde derivative characterized by two methylthio (-SCH₃) groups attached to the acetaldehyde backbone. For instance, bis(methylthio)silvatin, a cyclic dipeptide with methylmercapto substitutions, shares structural motifs involving methylthio groups . Such compounds often arise from biosynthetic pathways involving sulfur-containing amino acids like methionine and cysteine, which are precursors in transamination reactions under oxidative stress .

Properties

CAS No.

101010-59-7

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)acetaldehyde

InChI

InChI=1S/C4H8OS2/c1-6-4(3-5)7-2/h3-4H,1-2H3

InChI Key

PLVDFUJWAUMETJ-UHFFFAOYSA-N

Canonical SMILES

CSC(C=O)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(methylthio)methane

  • Structure : CH₂(SCH₃)₂
  • CAS Number : 1618-26-4
  • Synthesis: Not detailed in the evidence, but safety data indicate industrial handling protocols .
  • Applications : Used in materials science and organic synthesis.
  • Key Differences : Unlike acetaldehyde derivatives, bis(methylthio)methane lacks an aldehyde functional group, reducing its reactivity toward nucleophilic additions.

Bis[1-(methylthio)ethyl] Disulfide

  • Structure : (CH₃S-CH₂-CH₂)₂S₂
  • Synthesis: Linked to sulfur-containing amino acid degradation under oxidative conditions .
  • Applications : Found in volatile organic compounds (VOCs) in biological systems.
  • Key Differences : Contains a disulfide bridge (S-S), enhancing redox activity compared to the thioether groups in acetaldehyde derivatives.

1-(Methylthio)-2-butanone

  • Structure : CH₃C(O)CH₂SCH₃
  • CAS Number : 13678-58-5
  • Synthesis: Not explicitly described, but structurally related to acetaldehyde derivatives via methylthio substitution .
  • Applications: Potential flavor or fragrance component due to ketone-thioether hybrid structure.
  • Key Differences : The ketone group alters reactivity, favoring nucleophilic attacks at the carbonyl carbon rather than aldehyde-specific reactions.

Bis(methylthio)silvatin

  • Structure : Cyclo(Gly-Tyr) dipeptide with methylthio groups at positions 2 and 5 .
  • Synthesis : Produced by Gliocladium virens; stereoisomers confirmed via NMR and melting point comparisons .
  • Key Differences : Incorporates a peptide backbone, distinguishing it from simpler acetaldehyde derivatives.

Comparative Analysis Table

Compound Functional Groups Reactivity Biosynthetic Pathway Key References
Acetaldehyde, bis(methylthio)- Aldehyde, thioethers Aldehyde-specific reactions Likely derived from amino acids
Bis(methylthio)methane Thioethers Inert due to lack of polar groups Synthetic/industrial
Bis[1-(methylthio)ethyl] disulfide Disulfide, thioethers Redox-active Oxidative degradation of methionine
1-(Methylthio)-2-butanone Ketone, thioether Ketone-specific nucleophilic attacks Synthetic or microbial
Bis(methylthio)silvatin Peptide, thioethers Biologically targeted interactions Fungal biosynthesis

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